molecular formula C18H30O3S<br>C12H25C6H4.SO3H<br>C18H30O3S B148165 2-Dodecylbenzenesulfonic acid CAS No. 27176-87-0

2-Dodecylbenzenesulfonic acid

Cat. No.: B148165
CAS No.: 27176-87-0
M. Wt: 326.5 g/mol
InChI Key: WBIQQQGBSDOWNP-UHFFFAOYSA-N
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Description

2-Dodecylbenzenesulfonic acid is an organic compound with the molecular formula C18H30O3S. It is a member of the dodecylbenzenesulfonic acids class, characterized by a long-chain alkyl group attached to a benzene ring, which is further linked to a sulfonic acid group. This structure imparts significant surfactant properties, making it a crucial component in various industrial applications, particularly in the production of detergents and cleaning agents .

Mechanism of Action

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMN) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/

Biochemical Analysis

Biochemical Properties

2-Dodecylbenzenesulfonic acid plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and ionic interactions. For instance, it is known to interact with enzymes involved in lipid metabolism, such as lipases, by altering the enzyme’s conformation and enhancing its activity. Additionally, this compound can form micelles, which can encapsulate hydrophobic molecules, thereby facilitating their transport and interaction with other biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of pathogenic bacteria by disrupting their cell membranes. In eukaryotic cells, this compound can affect the expression of genes involved in inflammatory responses and oxidative stress, thereby modulating cellular metabolism and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to strong oxidizing agents or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve the efficiency of certain biochemical reactions. At high doses, it can be toxic, causing adverse effects such as tissue irritation and inflammation. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids. This interaction can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability .

Subcellular Localization

This compound is primarily localized to the cell membrane and other lipid-rich compartments within the cell. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity, as it allows the compound to interact with membrane-bound enzymes and receptors, modulating their function .

Chemical Reactions Analysis

Types of Reactions: 2-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Decylbenzenesulfonate
  • Tridecylbenzenesulfonate

Comparison: 2-Dodecylbenzenesulfonic acid is unique due to its specific alkyl chain length and the position of the sulfonic acid group on the benzene ring. This structure provides superior surfactant properties compared to other similar compounds, such as sodium dodecylbenzenesulfonate and decylbenzenesulfonate . The longer alkyl chain in this compound enhances its ability to reduce surface tension more effectively, making it a preferred choice in applications requiring high-efficiency surfactants .

Properties

IUPAC Name

2-dodecylbenzenesulfonic acid
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InChI

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21)
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InChI Key

WBIQQQGBSDOWNP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O
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Molecular Formula

C18H30O3S
Record name DODECYLBENZENESULFONIC ACID
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DSSTOX Substance ID

DTXSID10860152
Record name 2-Dodecylbenzenesulfonic acid
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Molecular Weight

326.5 g/mol
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Physical Description

Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents., Dry Powder; Liquid; Other Solid, Liquid, Yellow to brown liquid; [ICSC] Colorless liquid, soluble in water; [CAMEO] Brown viscous liquid with a sulfur dioxide odor; [MSDSonline]
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Record name Benzenesulfonic acid, dodecyl-
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Boiling Point

greater than 440 °F at 760 mmHg (USCG, 1999), > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm
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Flash Point

300 °F (USCG, 1999), 149 °C, 300 °F open cup
Record name DODECYLBENZENESULFONIC ACID
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Density

1 at 77 °F (USCG, 1999), 1 @ 25 °C
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Mechanism of Action

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMN) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/
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Color/Form

Light yellow to brown

CAS No.

27176-87-0, 47221-31-8, 85536-14-7
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Synthesis routes and methods I

Procedure details

Into a solution prepared by dissolving 20 g of C.I. Basic Blue 7 (commercial name: Aizen Victoria Pure Blue, BOH, made by HODOGAYA CHEMICAL CO., LTD.) into 1.5 l of distilled water was added a solution prepared by dissolving 13 g of sodium dodecylbenzenesulfonate into 500 ml of distilled water. The formed precipitate was recovered and washed with water and dried to give a dodecylbenzenesulfonic acid salt of the dye.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Furthermore, in JP-A-62-22751, it is disclosed that O-isopropyl-isourea dodecylbenzene sulfonate is obtained from isopropyl alcohol, cyanamide and dodecylbenzene sulfonic acid at a yield of 97.6%.
Name
O-isopropyl-isourea dodecylbenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-dodecylbenzenesulphonic acid: 4-cyclohexylbenzenesulphonic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Dodecylbenzenesulfonic acid in the context of the provided research?

A1: The research article "UPLC-MS based serum metabolomics for early diagnosis of refractory tumor-induced osteomalacia: a case-control study" [] identifies this compound as one of the top three significantly perturbed metabolites in patients with refractory Tumor-induced osteomalacia (TIO). This suggests a potential link between the metabolite and the disease, although further research is needed to understand the nature and significance of this association.

Q2: How does the identification of this compound as a perturbed metabolite contribute to understanding TIO?

A2: The study highlights the potential of serum metabolomics in identifying biomarkers for TIO prognosis []. While the specific role of this compound in TIO is currently unclear, its identification as a perturbed metabolite contributes to a broader understanding of the metabolic alterations associated with the disease. This may ultimately aid in developing more effective diagnostic and therapeutic strategies.

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